molecular formula C8H5Br2NO3 B12094519 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone

2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone

Cat. No.: B12094519
M. Wt: 322.94 g/mol
InChI Key: FZMQHNQJVIEPIH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone typically involves the bromination of 1-(2-bromo-3-nitrophenyl)ethanone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-amino-1-(2-bromo-3-nitrophenyl)ethanone.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone serves as a versatile intermediate for the preparation of more complex molecules

Biology

The compound’s derivatives have been studied for their biological activities. For instance, some derivatives exhibit antimicrobial and anticancer properties, making them potential candidates for drug development.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. Research has focused on their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-nitrophenyl)ethanone
  • 2-Bromo-1-(4-nitrophenyl)ethanone
  • 2-Bromo-1-(2-chlorophenyl)ethanone

Uniqueness

Compared to similar compounds, 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the specific positioning of these groups can influence the compound’s biological activity and selectivity in various applications.

Properties

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2-bromo-1-(2-bromo-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2

InChI Key

FZMQHNQJVIEPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)CBr

Origin of Product

United States

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